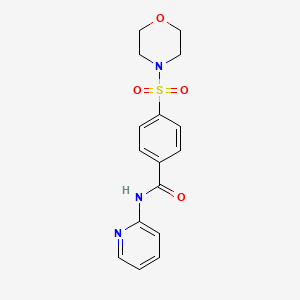
4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide, also known as MS-PPOH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by the reaction of 4-chloro-N-(pyridin-2-yl)benzamide with morpholine-4-sulfonic acid, followed by the addition of triethylamine.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazo[1,5-a]pyridine derivatives, have been noted for their unique chemical structure and versatility, optical behaviors, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field .
Mode of Action
Similar compounds have been used in various applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that these compounds may interact with their targets in a way that alters cellular processes, leading to changes in cell behavior.
Biochemical Pathways
Similar compounds have shown to have a wide range of biological properties , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Compounds with similar structures have been used in various applications, including anti-cancer drugs , suggesting that they may have significant effects at the molecular and cellular level.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide in lab experiments is its specificity for COX-2. Unlike other COX inhibitors, such as aspirin and ibuprofen, 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide does not inhibit the activity of COX-1, which is an enzyme involved in the production of prostaglandins that protect the stomach lining.
However, one limitation of using 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide in lab experiments is its low solubility in water. This can make it difficult to dissolve and administer in experiments.
Direcciones Futuras
There are several future directions for the study of 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide. One direction is the development of more potent and selective inhibitors of COX-2. This could lead to the development of more effective anti-inflammatory and analgesic drugs.
Another direction is the study of 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide in combination with other drugs for the treatment of cancer. 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has been shown to enhance the anti-cancer effects of other drugs, such as cisplatin and doxorubicin.
Finally, the study of 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide in the treatment of neurodegenerative diseases is an area of future research. 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. Further studies are needed to determine its potential use in the treatment of these diseases.
Conclusion
In conclusion, 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide is a small molecule inhibitor that has potential applications in various fields of scientific research. Its synthesis method involves the reaction of 4-chloro-N-(pyridin-2-yl)benzamide with morpholine-4-sulfonic acid in the presence of triethylamine. 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has been found to have anti-inflammatory, analgesic, and anti-cancer effects. Its mechanism of action involves the inhibition of COX-2 and induction of apoptosis in cancer cells. 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide involves the reaction of 4-chloro-N-(pyridin-2-yl)benzamide with morpholine-4-sulfonic acid in the presence of triethylamine. The reaction is carried out in anhydrous acetonitrile at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain pure 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide.
Aplicaciones Científicas De Investigación
4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has been found to have potential applications in various fields of scientific research. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Therefore, 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has been studied for its anti-inflammatory and analgesic properties.
In addition, 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has been found to inhibit the growth of cancer cells. It has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(18-15-3-1-2-8-17-15)13-4-6-14(7-5-13)24(21,22)19-9-11-23-12-10-19/h1-8H,9-12H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQFVCVYOUOXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-thienylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2903702.png)

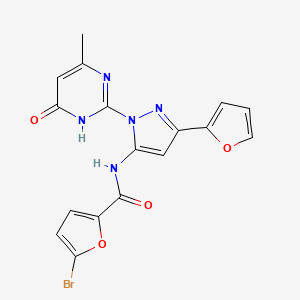
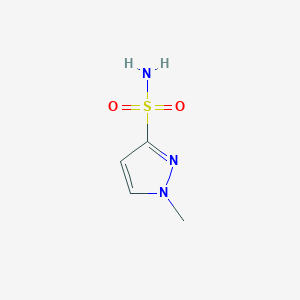
![Benzyl (2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)carbamate](/img/structure/B2903710.png)
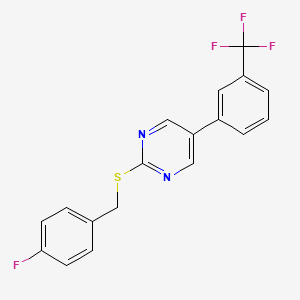
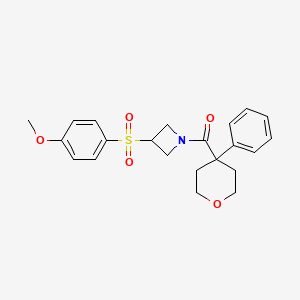
![3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2903713.png)
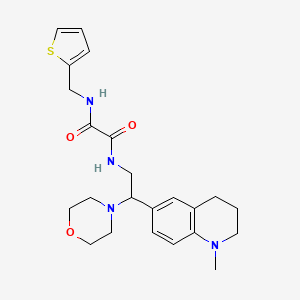
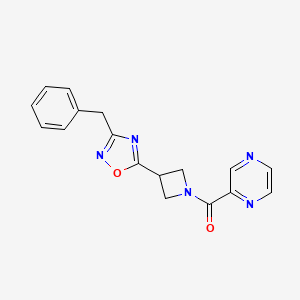
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2903717.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2903718.png)
![N-(2,3-dihydro-1H-inden-1-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2903719.png)
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2903721.png)